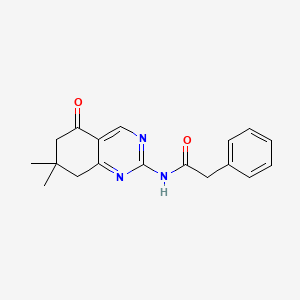

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide

Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide is a quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted with 7,7-dimethyl groups and a phenylacetamide side chain. Quinazolinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C18H19N3O2 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-phenylacetamide |

InChI |

InChI=1S/C18H19N3O2/c1-18(2)9-14-13(15(22)10-18)11-19-17(20-14)21-16(23)8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,19,20,21,23) |

InChI Key |

ZLBFNCYADVKRPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Phenylacetamide Group: The phenylacetamide moiety can be introduced via an amide coupling reaction between the quinazolinone derivative and phenylacetic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

Pharmacology: It can be studied for its potential pharmacological activities, such as enzyme inhibition, receptor binding, and modulation of signaling pathways.

Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural and functional features are compared to three closely related derivatives (Table 1):

*Calculated using atomic masses. †Estimated based on phenylacetamide vs. acetamide analogs. ‡Predicted from substituent contributions.

Key Comparisons

Tetrahydroquinazolinone Core Modifications The 7,7-dimethyl substitution (target compound) stabilizes the puckered cyclohexene ring, as observed in chromene derivatives with similar ring conformations . This substitution may reduce metabolic oxidation compared to 7-aryl analogs (e.g., 4-methylphenyl in ’s compound).

Acetamide Side Chain Variations

- Phenylacetamide vs. Acetamide : The phenyl group in the target compound increases logP by ~0.5 units compared to N-[7-(4-methylphenyl)-...]acetamide (logP 2.325), enhancing membrane permeability but possibly reducing aqueous solubility .

- Chloro Substituents : The 4-chlorophenyl variant () exhibits higher logP (~3.5) and electronegativity, which may improve target binding in hydrophobic pockets (e.g., kinase ATP sites) .

Hydrogen-Bonding and Solubility All analogs share 6 H-bond acceptors and 1 donor, but solubility (logSw ≈ -3.0 for ’s compound) is critically low, suggesting formulation challenges . The furan and chloro derivatives may exhibit even lower solubility due to increased lipophilicity.

Biological Activity Insights

- While direct activity data for the target compound is unavailable, structurally related N-isobutyl-2-phenylacetamide () and tyrosol carbamate derivatives exhibit antimicrobial and cytotoxic properties . The target’s phenylacetamide group may similarly engage aromatic stacking or hydrogen-bonding interactions in biological targets.

Research Implications

- Drug Design : The 7,7-dimethyl group offers a balance between stability and metabolic resistance, while the phenylacetamide side chain provides tunable lipophilicity for CNS or anticancer applications.

- Limitations : Low solubility (predicted logSw ≈ -3.0) necessitates prodrug strategies or formulation optimization.

- Future Directions : Comparative crystallographic studies (using SHELX refinements ) could elucidate conformational differences impacting target binding.

Biological Activity

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide is with a molecular weight of 275.35 g/mol. The compound features a quinazolinone core structure that is known for diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₂ |

| Molecular Weight | 275.35 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide exhibits its biological effects primarily through enzyme inhibition and modulation of signaling pathways. It interacts with specific enzymes and receptors, altering their activity and influencing various biological processes.

Therapeutic Applications

- Anti-inflammatory Activity : The compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

- Antioxidant Properties : It has been reported to enhance mitochondrial function and reduce oxidative stress markers in experimental models . This suggests potential applications in conditions characterized by oxidative damage.

- Anticancer Potential : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced osteoarthritis, treatment with N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide resulted in significant reductions in inflammatory markers and improved histological outcomes in joint tissues . The compound's ability to modulate TNF-α and IL-1β levels was particularly notable.

Study 2: Antioxidant Activity

Another study assessed the compound's effect on mitochondrial function. Results showed that it significantly increased ATP levels and reduced malondialdehyde levels (a marker of oxidative stress) in treated groups compared to controls . This suggests a protective role against oxidative damage.

Comparative Analysis with Similar Compounds

The biological activity of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide can be compared with other phenylacetamide derivatives known for their diverse pharmacological profiles:

| Compound Name | Biological Activity |

|---|---|

| N-(4-hydroxyphenyl)acetamide | Analgesic and anti-inflammatory |

| N-(3-methoxyphenyl)acetamide | Anticonvulsant |

| N-(2-chloro-4-fluorophenyl)acetamide | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.